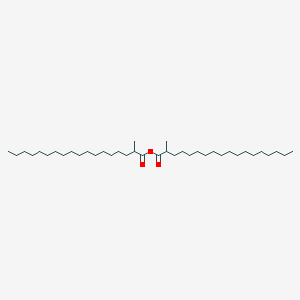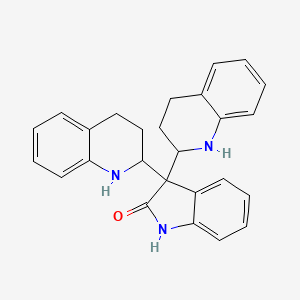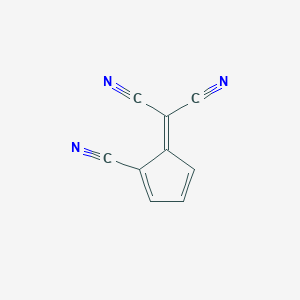![molecular formula C19H14N4O4S B14353261 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid CAS No. 93233-09-1](/img/structure/B14353261.png)
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid is a complex organic compound that features a unique structure combining naphthalene, quinoline, and sulfonic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the sulfonic acid group through sulfonation. The quinoline moiety can be introduced via a condensation reaction with an appropriate hydrazine derivative. The final steps often involve oxidation and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to consider the cost-effectiveness and environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes due to its potential bioactivity.
Industry: In industrial applications, the compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline moiety, for example, is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds like 4-hydroxy-2-quinolones share structural similarities and are known for their biological activities.
Naphthalene derivatives: Compounds with naphthalene backbones, such as naphthalene sulfonic acids, are used in various industrial applications.
Uniqueness
What sets 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid apart is its combination of these structural elements, which can confer unique properties and potential applications. The presence of both quinoline and naphthalene moieties, along with the sulfonic acid group, makes it a versatile compound for research and industrial use.
Propiedades
Número CAS |
93233-09-1 |
|---|---|
Fórmula molecular |
C19H14N4O4S |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
6-amino-4-hydroxy-3-(quinolin-8-yldiazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C19H14N4O4S/c20-13-7-6-12-9-16(28(25,26)27)18(19(24)14(12)10-13)23-22-15-5-1-3-11-4-2-8-21-17(11)15/h1-10,24H,20H2,(H,25,26,27) |
Clave InChI |
FUSRRCACJPFBJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)
![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
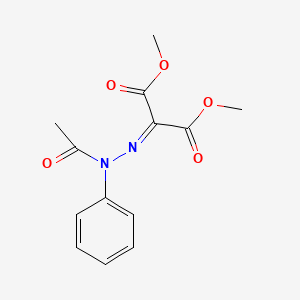
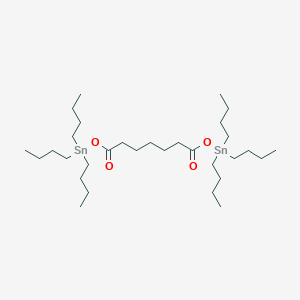
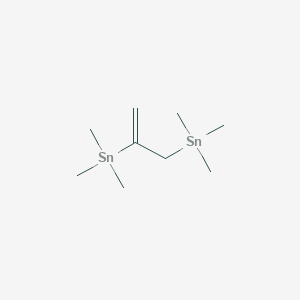
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
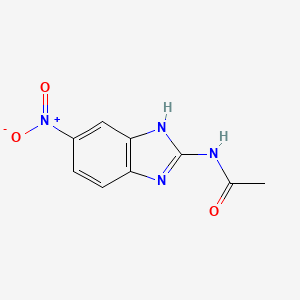
![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
